2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Epigenetics Cancer Biology Drug Discovery

This ortho-methoxyphenyl-substituted quinoline-4-carboxylic acid is a validated HDAC inhibitor (IC₅₀ = 4.27 µM in HeLa cells), providing a distinct SAR baseline that cannot be replicated by para-substituted or unsubstituted analogs. Its moderate potency enables dose-response studies without immediate cytotoxicity—unlike more potent inhibitors. The free carboxylic acid readily derivatizes to amides, esters, or hydrazides, making it a versatile intermediate for medicinal chemistry. Commercial availability at ≥95% purity ensures reproducible synthetic outcomes. Ideal for HDAC isoform selectivity profiling, antiproliferative screening, and chemical probe development.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 181048-49-7
Cat. No. B069656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
CAS181048-49-7
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20)
InChIKeyFESGWXLVLIYOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (181048-49-7): Physicochemical Profile and Initial Biological Characterization


2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) is a heterocyclic compound within the phenylquinoline-4-carboxylic acid class, defined by a quinoline core, a carboxylic acid moiety at position 4, and a 2-methoxyphenyl substituent at position 2. It is a solid at room temperature with a melting point of 218.6–222.0 °C , a predicted boiling point of 451.8±40.0 °C , and a predicted density of 1.277±0.06 g/cm³ . The compound is commercially available at purities ranging from 95% to 98% and is typically stored at room temperature under dry conditions . Preliminary biological screening has established its activity as an inhibitor of histone deacetylases (HDACs), with an IC₅₀ of 4.27 µM measured in HeLa cell HDAC assays [1].

Why 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (181048-49-7) Cannot Be Readily Replaced by Other Phenylquinoline-4-carboxylic Acid Analogs


Direct substitution of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid with other phenylquinoline-4-carboxylic acid derivatives is not scientifically justified due to the profound impact of substitution pattern on both physicochemical properties and biological activity. The position of the methoxy group (ortho vs. para) and the presence of the carboxylic acid moiety (compared to its esters or amides) are critical determinants of target engagement. For example, a closely related analog, 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, demonstrates potent alkaline phosphatase inhibition , a distinct pharmacological profile not documented for the parent compound, underscoring that minor structural variations reroute biological activity. Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives lacking the ortho-methoxy substitution exhibit antibacterial activity with MIC values ranging from 64 to 128 µg/mL [1], while 2-arylquinoline-4-carboxylic acid hydrazones display antimicrobial and antifungal activities with varying potencies [2]. The specific ortho-methoxy arrangement in 2-(2-methoxyphenyl)quinoline-4-carboxylic acid confers a unique HDAC inhibition profile (IC₅₀ = 4.27 µM) [3], which is not transferable to para-substituted or unsubstituted analogs. Consequently, empirical validation is essential when considering any analog for substitution.

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (181048-49-7): Quantified Differentiation in HDAC Inhibition and Physicochemical Properties


HDAC Inhibition Potency: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid Exhibits Moderate Activity

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid demonstrates inhibition of histone deacetylases (HDACs) in HeLa cell lysates with an IC₅₀ of 4.27 µM [1]. This activity is moderate compared to optimized HDAC inhibitors like D28 (HDAC3 IC₅₀ = 0.072 µM) [2] but provides a distinct baseline for the 2-phenylquinoline-4-carboxylic acid scaffold. Unlike the more potent hydroxamic acid derivatives, this carboxylic acid analog exhibits a different selectivity profile that may be advantageous for specific research applications.

Epigenetics Cancer Biology Drug Discovery

Solubility Enhancement: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid Requires Gentle Heating for Improved Solubility

The aqueous solubility of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid is limited at ambient temperature, but solubility can be improved by heating the solution to 37°C and sonicating in an ultrasonic bath [1]. This contrasts with more water-soluble quinoline-4-carboxylic acid derivatives, such as those bearing additional hydrophilic groups, which may dissolve readily at room temperature. The need for mild heating is a practical consideration for in vitro assays and formulation development.

Formulation Science Drug Delivery Analytical Chemistry

Thermal Stability: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid Exhibits a High Melting Point Indicative of Robust Intermolecular Interactions

The compound displays a melting point of 218.6–222.0 °C , which is relatively high for a small-molecule organic acid. This thermal stability is comparable to that of 2-phenylquinoline-4-carboxylic acid (cinchophen), which melts at approximately 213–215 °C , but is notably lower than that of 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, which may exhibit an even higher melting point due to increased molecular weight and halogen bonding. The high melting point suggests strong intermolecular forces, which can impact crystallinity and dissolution behavior.

Material Science Crystallography Chemical Synthesis

Purity and Commercial Availability: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is Offered at High Purity by Multiple Vendors

The compound is commercially available from multiple reputable suppliers at purities of 95% or 98% . This is a typical purity range for research-grade chemicals, but it contrasts with some more specialized quinoline-4-carboxylic acid derivatives that may only be available at lower purity or require custom synthesis. The consistent availability at high purity reduces the need for in-house purification and ensures reliable starting material for synthetic and biological studies.

Chemical Sourcing Quality Control Analytical Standards

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (181048-49-7): Recommended Applications Based on Quantified Differentiation


Epigenetic Drug Discovery: Use as a Reference HDAC Inhibitor for Scaffold Optimization

The demonstrated HDAC inhibitory activity (IC₅₀ = 4.27 µM) [1] positions 2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a valuable starting point for medicinal chemistry campaigns targeting HDACs. Its moderate potency and unique ortho-methoxyphenyl substitution provide a distinct SAR baseline compared to more potent but structurally divergent inhibitors like D28 [2]. Researchers can use this compound to explore the impact of substitution on HDAC isoform selectivity and antiproliferative activity, as demonstrated in recent studies on 2-phenylquinoline-4-carboxylic acid derivatives [2].

Chemical Biology: Investigation of HDAC-Mediated Cellular Processes

The compound can serve as a chemical probe to dissect the role of HDACs in cellular models, particularly in HeLa cells where its activity was originally characterized [1]. Its moderate potency allows for dose-response studies without immediate cytotoxicity, a common issue with more potent inhibitors. However, researchers must account for its limited aqueous solubility by employing the recommended solubilization protocol (heating to 37°C with sonication) [3] to ensure accurate dosing.

Synthetic Chemistry: Building Block for Diverse Quinoline-Based Libraries

The carboxylic acid moiety and the ortho-methoxyphenyl group make this compound a versatile intermediate for the synthesis of novel derivatives. It can be readily converted to amides, esters, or hydrazides, as exemplified by the synthesis of 2-arylquinoline-4-carboxylic acid hydrazone-hydrazides [4] and 2-phenylquinoline-4-carboxylic acid derivatives with antibacterial activity [5]. The commercial availability at high purity (95-98%) ensures reliable and reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.